1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbutan-2-yl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3 of the pyrazole ring.
Preparation Methods
The synthesis of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents such as halogens, alkylating agents, or acylating agents.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
3-methyl-2-butanol: Although not a pyrazole, this compound shares the 3-methylbutan-2-yl group and can be used as a solvent or intermediate in chemical synthesis .
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)7(3)11-5-4-8(10-11)9(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
MBJWBZBJUQQSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=CC(=N1)C(=O)O |
Origin of Product |
United States |
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